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molecular formula C9H11NO2 B8766666 Benzeneacetamide, N-methoxy- CAS No. 112403-78-8

Benzeneacetamide, N-methoxy-

Cat. No. B8766666
M. Wt: 165.19 g/mol
InChI Key: GGLGESNCXBFOSN-UHFFFAOYSA-N
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Patent
US05382593

Procedure details

Introduce into a round-bottomed flask 6.8 g (50 mmol) of phenylacetic acid and 4.6 g (55 mmol) of methoxylamine hydrochloride, 5.55 g (55 mmol) of triethylamine and finally 10.83 g (52.5 mmol) of N,N-dicyclohexylcarbodiimide. Dissolve in 150 cm3 of dichloromethane. Stir for 16 hours at room temperature. Remove the precipitate by means of filtration and wash it with dichloromethane. Treat the filtrate with 100 cm3 of 3% HCl, then with 100 cm3 of water and finally with 100 cm3 of 5% NaHCO3.
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
5.55 g
Type
reactant
Reaction Step One
[Compound]
Name
N,N-dicyclohexylcarbodiimide
Quantity
10.83 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][C:8]([OH:10])=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Cl.[O:12]([NH2:14])[CH3:13].C(N(CC)CC)C>ClCCl>[CH3:13][O:12][NH:14][C:8](=[O:10])[CH2:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2|

Inputs

Step One
Name
Quantity
6.8 g
Type
reactant
Smiles
C1(=CC=CC=C1)CC(=O)O
Name
Quantity
4.6 g
Type
reactant
Smiles
Cl.O(C)N
Name
Quantity
5.55 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
N,N-dicyclohexylcarbodiimide
Quantity
10.83 g
Type
reactant
Smiles
Step Two
Name
Quantity
150 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir for 16 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Remove the precipitate
FILTRATION
Type
FILTRATION
Details
by means of filtration
WASH
Type
WASH
Details
wash it with dichloromethane
ADDITION
Type
ADDITION
Details
Treat the filtrate with 100 cm3 of 3% HCl

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
CONC(CC1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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